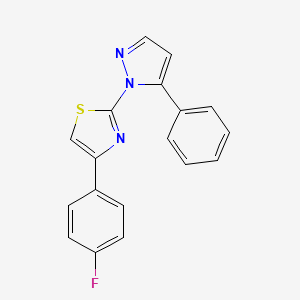![molecular formula C16H16N2OS2 B2908566 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 851864-48-7](/img/structure/B2908566.png)
1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(thiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(thiophen-2-yl)ethan-1-one is a chemical compound with a unique structure that combines a benzylsulfanyl group, a dihydroimidazole ring, and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves a multi-step reaction sequence. The process begins with the condensation of 2-mercapto-N-(2-phenylethyl)acetamide with an appropriate aldehyde or ketone to form the key intermediate. This intermediate is then subjected to cyclization reactions to form the dihydroimidazole ring. Finally, the thiophene moiety is introduced through a substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Applications De Recherche Scientifique
1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenylethanone
- 1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one
Uniqueness
1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(thiophen-2-yl)ethan-1-one stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes it particularly suitable for applications where specific interactions with molecular targets are required. Additionally, the combination of the benzylsulfanyl group and the dihydroimidazole ring provides a versatile scaffold for further chemical modifications, enhancing its potential utility in various fields of research and industry.
Propriétés
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c19-15(11-14-7-4-10-20-14)18-9-8-17-16(18)21-12-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQGTCHPTNCMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2908483.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2908485.png)
![N'-[2-(dimethylamino)-2-phenylethyl]-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2908486.png)


![2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide](/img/structure/B2908489.png)
![methyl 4-({[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2908490.png)
![4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2908491.png)
![4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2908492.png)
![6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one](/img/structure/B2908495.png)

![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2908499.png)
![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2908502.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2908506.png)
